molecular formula C6H9NO3 B1532577 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid CAS No. 1250809-34-7

1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid

Cat. No. B1532577
M. Wt: 143.14 g/mol
InChI Key: ZHKJJVGESBQQBR-UHFFFAOYSA-N
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Description

“1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1250809-34-7 . It has a molecular weight of 143.14 . The IUPAC name for this compound is 1-[(methylamino)carbonyl]cyclopropanecarboxylic acid . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO3/c1-7-4(8)6(2-3-6)5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10) . The InChI key is ZHKJJVGESBQQBR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 143.14 .

Scientific Research Applications

Ethylene Production and Plant Physiology

One significant area of application for cyclopropane-1-carboxylic acid derivatives, closely related to 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, is in the study of ethylene production in plants. Ethylene is a crucial plant hormone involved in various aspects of plant growth, development, and stress response. The synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), a direct precursor of ethylene, and its derivatives plays a pivotal role in understanding plant physiology and biochemistry. For instance, research identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC, an ethylene precursor, in wheat leaves, shedding light on the metabolic pathways involved in ethylene biosynthesis and regulation within plants (Hoffman, Yang, & McKeon, 1982).

Organic Synthesis and Chemical Reactions

Cyclopropane-1-carboxylic acid derivatives are also extensively utilized in organic synthesis, including the development of novel synthetic methodologies and the creation of complex molecules. For example, the ring-opening of cyclopropane-1,1-dicarboxylates by boronic acids under metal-free conditions has been explored, highlighting the versatility of cyclopropane derivatives in facilitating novel organic reactions (Ortega & Csákÿ, 2016). This research contributes to the broader understanding of cyclopropane chemistry and its potential applications in drug design and materials science.

Natural Product Synthesis and Biological Activities

The synthesis and study of natural products containing cyclopropane moieties, including ACC and its analogs, have revealed a wide range of biological activities. These activities include antifungal, antimicrobial, antiviral, and antitumoral properties, demonstrating the significance of these compounds in medicinal chemistry and drug discovery efforts (Coleman & Hudson, 2016). Such studies are crucial for identifying new therapeutic agents and understanding the molecular basis of their activity.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(methylcarbamoyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-7-4(8)6(2-3-6)5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKJJVGESBQQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid

CAS RN

1250809-34-7
Record name 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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